N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2OS2/c23-12-9-10-13(15(24)11-12)20(27)26-22-19(14-5-1-3-7-17(14)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTUICLDXGWLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Pharmacokinetics
Admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining benzothiazole and benzothiophene moieties. Its molecular formula is , with a molecular weight of approximately 396.32 g/mol. The presence of halogen atoms (bromine and fluorine) may influence its biological activity by enhancing lipophilicity and altering receptor interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown effective inhibition against Mycobacterium tuberculosis, suggesting that this compound could also possess similar properties due to structural similarities with known active compounds .
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar scaffolds have been reported to inhibit the growth of breast cancer and lung cancer cell lines . The specific activity of this compound remains to be fully elucidated but may follow these established patterns.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it could bind effectively to proteins involved in disease pathways such as cancer progression or microbial resistance mechanisms . The presence of functional groups capable of forming hydrogen bonds enhances its binding affinity to target proteins.
Research Findings
Case Studies
- Antitubercular Activity : A study evaluating various benzothiazole derivatives found that those similar to this compound exhibited promising anti-tubercular activity with lower MIC values compared to traditional treatments.
- Cancer Therapeutics : In a screening of drug libraries against multicellular spheroids representing tumor microenvironments, compounds structurally related to this benzothiazole derivative demonstrated significant cytotoxicity against multiple cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
